molecular formula C11H13BrN4O4S B2402440 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide CAS No. 1795408-86-4

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide

Cat. No.: B2402440
CAS No.: 1795408-86-4
M. Wt: 377.21
InChI Key: MPWMWOPFRZULJA-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide core linked to a 1-methylimidazole sulfonamide group via an ethyl spacer.

Properties

IUPAC Name

5-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O4S/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWMWOPFRZULJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H15BrN4O3SC_{13}H_{15}BrN_{4}O_{3}S. The compound features a furan ring, a sulfonamide group, and a bromine atom, which may contribute to its biological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : The sulfonamide moiety is known to interact with cellular pathways that lead to programmed cell death.
  • Antiproliferative Effects : Research indicates that derivatives of similar compounds can exhibit significant antiproliferative effects on various cancer cell lines.

Efficacy Against Cancer Cell Lines

Table 1 summarizes the cytotoxic effects of this compound against different cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis
U-937 (Leukemia)12.50Inhibition of proliferation
A549 (Lung)20.00Cell cycle arrest

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the chemical structure can significantly affect biological activity. The presence of the bromine atom and the sulfonamide group enhances the compound's ability to interact with target proteins.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines, suggesting potential as effective anticancer agents .
  • Mechanistic Studies : Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, with significant increases in caspase-3 activation observed in treated cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of furan carboxamide derivatives modified with sulfonamide or heterocyclic substituents. Below is a systematic comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Differences Source
5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide Brominated furan, 1-methylimidazole sulfonamide, ethyl linker Not explicitly stated Reference compound with imidazole sulfonamide group Target
5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)furan-2-carboxamide (CAS 356562-30-6) Brominated furan, cyclohexenyl-ethyl substituent 298.18 Replaces imidazole sulfonamide with a lipophilic cyclohexenyl group
5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (CAS 921074-49-9) Brominated furan, p-tolyl tetrazole substituent Not provided Substitutes sulfonamide with tetrazole ring; introduces aromatic p-tolyl group
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (CAS 923113-41-1) Fluorophenyl sulfonamide, pyrimidine-amino-phenyl core Not provided Lacks furan carboxamide; includes fluorinated sulfonamide and pyrimidine

Key Observations

Functional Group Variations: The target compound’s imidazole sulfonamide group distinguishes it from analogs like CAS 356562-30-6 (cyclohexenyl) and CAS 921074-49-9 (tetrazole). Imidazole sulfonamides are known for hydrogen-bonding capabilities and interactions with metal ions, which may enhance binding specificity compared to purely hydrophobic substituents . The brominated furan is a conserved feature in CAS 356562-30-6 and CAS 921074-49-9, suggesting its role in electronic or steric modulation.

This suggests shared synthetic challenges, such as optimizing reaction yields for sterically hindered intermediates.

Research Findings and Limitations

  • Biological Activity: No direct data on the target compound’s activity is available in the evidence.
  • Structure-Activity Relationship (SAR) : The absence of sulfonamide or brominated furan in CAS 923113-41-1 underscores the importance of these groups in the target compound’s hypothesized mechanism.
  • Data Gaps : Detailed pharmacokinetic or toxicity profiles, enzymatic assays, and crystallographic binding data are unavailable in the provided sources.

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